molecular formula C6H3F3N2O B12338610 5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one

5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one

Cat. No.: B12338610
M. Wt: 176.10 g/mol
InChI Key: YALSPRJOLXBUEF-UHFFFAOYSA-N
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Description

5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one is a heterocyclic compound that contains a pyrimidine ring substituted with a methylidene group at position 5 and a trifluoromethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluoro-3-oxobutanoate with guanidine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like dichloromethane . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for specific targets. Molecular docking studies have shown that the compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)pyrimidin-2-yl)methanol
  • Trifluoromethyl-substituted pyrimidine derivatives containing urea moiety
  • Polysubstituted pyrimidine derivatives containing trifluoromethyl groups

Uniqueness

5-Methylidene-4-(trifluoromethyl)pyrimidin-2-one is unique due to the presence of both a methylidene and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H3F3N2O

Molecular Weight

176.10 g/mol

IUPAC Name

5-methylidene-4-(trifluoromethyl)pyrimidin-2-one

InChI

InChI=1S/C6H3F3N2O/c1-3-2-10-5(12)11-4(3)6(7,8)9/h2H,1H2

InChI Key

YALSPRJOLXBUEF-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=O)N=C1C(F)(F)F

Origin of Product

United States

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